1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyridines. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, bioavailability, and reactivity, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves several steps, typically starting with the fluorination of pyridine derivatives. One common method is the Umemoto reaction, which introduces fluorine atoms into the pyridine ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Medicine: Fluorinated compounds are crucial in drug development due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological or chemical effects .
Comparison with Similar Compounds
1-(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other fluorinated pyridines such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar fluorinated structures but differ in the position and number of fluorine atoms, which influence their reactivity and applications. The unique combination of fluorine atoms in this compound provides distinct properties that make it valuable for specific applications .
Properties
Molecular Formula |
C8H5F4NO |
---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)5-2-3-6(8(10,11)12)13-7(5)9/h2-3H,1H3 |
InChI Key |
BMINUISNWPZUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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